molecular formula C10H6FNO2 B1340598 8-Fluoroquinoline-3-carboxylic acid CAS No. 71082-53-6

8-Fluoroquinoline-3-carboxylic acid

Cat. No.: B1340598
CAS No.: 71082-53-6
M. Wt: 191.16 g/mol
InChI Key: QKUIXNPZATTWNU-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H6FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position and a carboxylic acid group at the 3rd position of the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with quinoline or a substituted quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions or the use of carboxylating reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 8-fluoroquinoline derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

8-Fluoroquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzyme activity or modulation of receptor function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 7-Fluoroquinoline-3-carboxylic acid
  • 6-Fluoroquinoline-3-carboxylic acid
  • 8-Ethylquinoline-3-carboxylic acid
  • 8-Bromoquinoline-3-carboxylic acid

Comparison:

  • Fluorine Position: The position of the fluorine atom (e.g., 7th, 6th, or 8th) significantly affects the compound’s chemical reactivity and biological activity.
  • Substituent Effects: Different substituents (e.g., ethyl, bromo) at the 8th position can alter the compound’s physical properties, such as solubility and melting point, as well as its interaction with biological targets.
  • Uniqueness: 8-Fluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview of this compound covers its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUIXNPZATTWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562888
Record name 8-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-53-6
Record name 8-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoroquinoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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